Fenylacetaamiden

Phenylacetamides are a class of organic compounds characterized by the presence of an acetamide group attached to a phenyl ring. These compounds exhibit diverse biological activities, making them significant in various applications. Structurally, they consist of an aromatic benzene ring with an acetylamine moiety (-CO-NH-) attached to one of its carbon atoms.

Phenylacetamides are used in the pharmaceutical industry as precursors for drug synthesis due to their potential for medicinal applications. They also find utility in agricultural chemicals, where their ability to act as herbicides or fungicides is leveraged. Additionally, these compounds have found use in the formulation of materials and adhesives owing to their chemical versatility.

The preparation of phenylacetamides typically involves reactions such as Friedel-Crafts acylation followed by alkylation or amidation. Their synthetic nature allows for modification of functional groups, thereby tailoring their properties to specific applications.

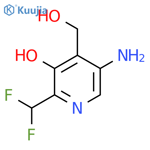

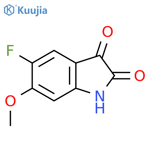

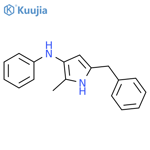

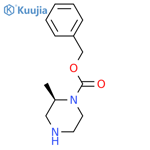

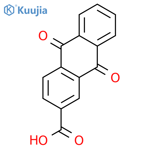

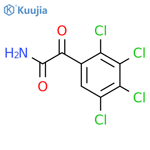

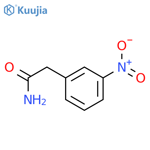

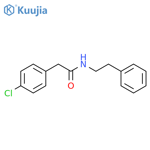

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

|

1-(2-Chloro-2-phenylacetyl)-3-methylurea | 99070-51-6 | C10H11ClN2O2 |

|

| 65983-49-5 | C8H3Cl4NO2 |

|

2-(3-NITROPHENYL)ACETAMIDE | 5247-25-6 | C8H8N2O3 |

|

2-(4-chlorophenyl)-N-(2-phenylethyl)acetamide | 83303-96-2 | C16H16ClNO |

|

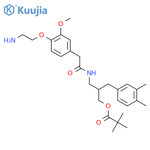

Propanoic acid, 2,2-dimethyl-,3-[[[4-(2-aminoethoxy)-3-methoxyphenyl]acetyl]amino]-2-[(3,4-dimethylphenyl)methyl]propyl ester | 289902-82-5 | C28H40N2O5 |

|

| 5437-84-3 | C8H11ClN2O |

|

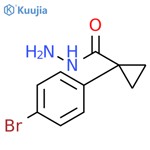

1-(4-bromophenyl)cyclopropane-1-carbohydrazide | 1098360-87-2 | C10H11BrN2O |

|

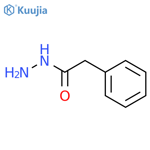

Benzeneacetamide, N-(1-phenylethyl)- | 17537-42-7 | C16H17NO |

|

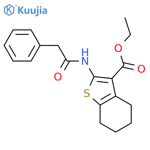

ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | 52535-69-0 | C19H21NO3S |

|

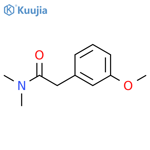

2-(3-Methoxy-phenyl)-N,N-dimethylacetamide | 90526-08-2 | C11H15NO2 |

Gerelateerde literatuur

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

2. Back matter

-

3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

Aanbevolen leveranciers

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten